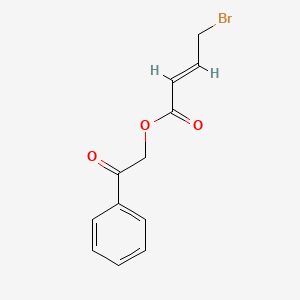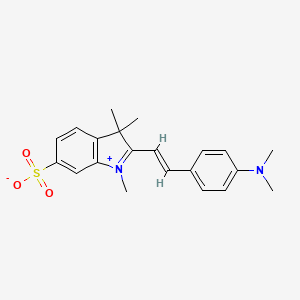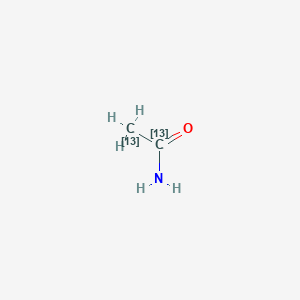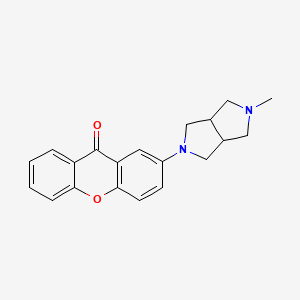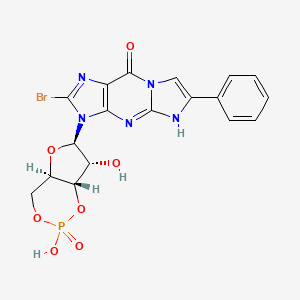
8-Br-cGMP-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-β-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt, commonly referred to as 8-Br-PET-cGMP sodium salt, is a potent, selective competitive inhibitor of cyclic GMP-dependent protein kinases (cGKs). This compound is an analogue of the natural signal molecule cyclic GMP, modified to enhance its lipophilicity and membrane permeability .
Wissenschaftliche Forschungsanwendungen
8-Br-PET-cGMP sodium salt has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Br-PET-cGMP sodium salt involves the modification of cyclic GMP. The amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5-membered ring system fused to the purine structure. The hydrogen in position 8 of the nucleobase is replaced by bromine, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .
Industrial Production Methods
Industrial production methods for 8-Br-PET-cGMP sodium salt typically involve crystallization or lyophilization to obtain the sodium salt form. The compound is sensitive to humidity, and equal concentrations can appear very different in volume due to the sensitivity of the lyophilized form .
Analyse Chemischer Reaktionen
Types of Reactions
8-Br-PET-cGMP sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can slowly form the agonistic 8-Br-PET-cGMP through oxidation processes.
Substitution: The bromine substitution at position 8 and the sulfur modification in the cyclic phosphate moiety are key reactions in its synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis of 8-Br-PET-cGMP sodium salt include bromine for the substitution reaction and sulfur for the modification of the cyclic phosphate moiety. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .
Major Products Formed
The major product formed from these reactions is 8-Br-PET-cGMP sodium salt, with high lipophilicity and membrane permeability compared to cyclic GMP .
Wirkmechanismus
8-Br-PET-cGMP sodium salt exerts its effects by inhibiting cGMP-dependent protein kinases (cGKs). It blocks the activation of cGKI and cGKII by cGMP, acting as a competitive and reversible inhibitor. The compound is resistant to hydrolysis by phosphodiesterases, ensuring its stability and effectiveness in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sp-8-Br-PET-cGMPS: A potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel.
Rp-8-Br-cGMPS: Another cGMP analogue that blocks cGMP-dependent protein kinase without activating it.
Uniqueness
8-Br-PET-cGMP sodium salt is unique due to its high lipophilicity and membrane permeability, making it a more effective inhibitor of cGMP-dependent protein kinases compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFYLRNLQRROD-XNIJJKJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN5O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

